molecular formula C11H15NO5 B13437453 m,p-O-Dimethyl-L-threo-droxidopa

m,p-O-Dimethyl-L-threo-droxidopa

Cat. No.: B13437453
M. Wt: 241.24 g/mol
InChI Key: ZKPVWZDNDNCTBB-VHSXEESVSA-N
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Preparation Methods

The synthesis of m,p-O-Dimethyl-L-threo-droxidopa involves several steps, including the methylation of droxidopa. The reaction conditions typically require the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity and yield.

Chemical Reactions Analysis

m,p-O-Dimethyl-L-threo-droxidopa undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like hydroxyl or amino groups are replaced with other substituents using reagents like halides or sulfonates.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

m,p-O-Dimethyl-L-threo-droxidopa has several scientific research applications, including:

Mechanism of Action

The mechanism of action of m,p-O-Dimethyl-L-threo-droxidopa involves its conversion to active metabolites in the body. It crosses the blood-brain barrier and is decarboxylated by L-aromatic-amino-acid decarboxylase to form norepinephrine . Norepinephrine acts on alpha-adrenergic receptors as a vasoconstrictor and on beta-adrenergic receptors as a heart stimulator and artery dilator . This dual action helps regulate blood pressure and improve symptoms of neurogenic orthostatic hypotension.

Comparison with Similar Compounds

m,p-O-Dimethyl-L-threo-droxidopa is compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific methylation pattern, which may influence its pharmacokinetics and pharmacodynamics compared to other similar compounds.

Properties

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

(2S,3R)-2-amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C11H15NO5/c1-16-7-4-3-6(5-8(7)17-2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)/t9-,10+/m0/s1

InChI Key

ZKPVWZDNDNCTBB-VHSXEESVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]([C@@H](C(=O)O)N)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(C(C(=O)O)N)O)OC

Origin of Product

United States

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